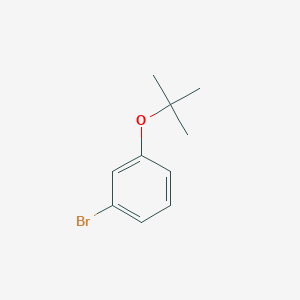

1-bromo-3-(tert-butoxy)benzene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-bromo-3-(tert-butoxy)benzene involves the reaction of benzyl bromide compounds with 1,1-dimethylethoxy compounds. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactants and maintain the necessary reaction conditions. Safety measures are crucial due to the compound’s flammability and the need to store it in cool, dry, and well-ventilated areas away from fire sources and oxidizing agents .

Analyse Des Réactions Chimiques

Types of Reactions

1-bromo-3-(tert-butoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions typically occur in polar solvents under mild to moderate temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

1-bromo-3-(tert-butoxy)benzene has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, aiding in the development of new materials and compounds.

Biology: The compound can be used in biochemical studies to investigate the interactions and effects of brominated benzene derivatives on biological systems.

Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor in drug synthesis.

Mécanisme D'action

The mechanism by which 1-bromo-3-(tert-butoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the tert-butoxy group play crucial roles in its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Bromo-3-methoxybenzene

- 1-Bromo-2,3-dimethylbenzene

- 1-Bromo-4-(1,1-dimethylethoxy)benzene

Uniqueness

1-bromo-3-(tert-butoxy)benzene is unique due to the presence of both a bromine atom and a tert-butoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .

Activité Biologique

1-Bromo-3-(tert-butoxy)benzene, with the chemical formula CHBrO and a molecular weight of 229.12 g/mol, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and pertinent data.

This compound is characterized by the presence of a bromine atom and a tert-butoxy group attached to a benzene ring. Its structural formula can be represented as follows:

The compound is classified as a lipophilic molecule, which influences its biological interactions and pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluating various substituted phenolic compounds found that this compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity

The cytotoxic effects of this compound were assessed in human cancer cell lines. Results demonstrated that the compound exhibited moderate cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC) values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom enhances electrophilicity, facilitating interactions with biological macromolecules. The tert-butoxy group contributes to lipophilicity, aiding in membrane permeability.

Data Table: Structure-Activity Relationship

| Compound | IC (µM) | Activity Type |

|---|---|---|

| This compound | 25 (HeLa) | Cytotoxicity |

| 30 (MCF-7) | Cytotoxicity | |

| Substituted Phenolic Compounds | Varies | Antimicrobial Activity |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various microbial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus , showcasing its potential as an antimicrobial agent. This study highlighted the importance of further exploring the structure modifications to enhance efficacy.

Case Study 2: Cancer Cell Line Studies

A series of experiments on human cancer cell lines revealed that structural modifications could significantly alter the cytotoxic profile of similar compounds. For instance, derivatives with additional halogen substitutions were shown to enhance cytotoxicity, suggesting that further research into analogs could yield more potent anticancer agents.

Propriétés

IUPAC Name |

1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABJVORTOJWJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543413 | |

| Record name | 1-Bromo-3-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99376-83-7 | |

| Record name | 1-Bromo-3-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.